
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- is a complex organic compound with a unique structure that includes a quinolizine core, a methanamine group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- typically involves multiple steps One common approach is the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo compound
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, followed by purification and further chemical modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidone: An organic compound with a similar lactam structure.
Allylamine: A simple unsaturated amine with similar reactivity.
tert-Butylamine: An aliphatic primary amine with comparable chemical properties.
Uniqueness
2H-Quinolizine-1-methanamine, N-(4-((3-chlorophenyl)azo)-2,3-dimethylphenyl)octahydro-, (1R-trans)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
150359-08-3 |
|---|---|
Fórmula molecular |
C24H31ClN4 |
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-chlorophenyl)diazenyl]-2,3-dimethylaniline |
InChI |
InChI=1S/C24H31ClN4/c1-17-18(2)23(28-27-21-9-5-8-20(25)15-21)12-11-22(17)26-16-19-7-6-14-29-13-4-3-10-24(19)29/h5,8-9,11-12,15,19,24,26H,3-4,6-7,10,13-14,16H2,1-2H3/t19-,24+/m0/s1 |
Clave InChI |
YENHZLYBGVIRPU-YADARESESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1C)N=NC2=CC(=CC=C2)Cl)NC[C@@H]3CCCN4[C@@H]3CCCC4 |
SMILES canónico |
CC1=C(C=CC(=C1C)N=NC2=CC(=CC=C2)Cl)NCC3CCCN4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


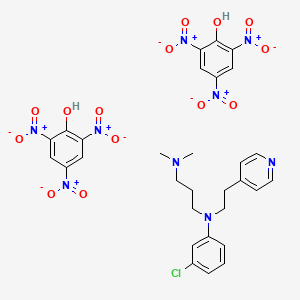

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
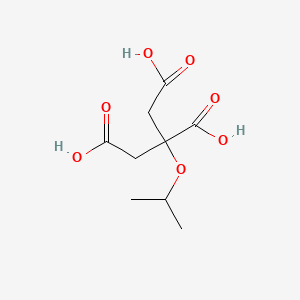



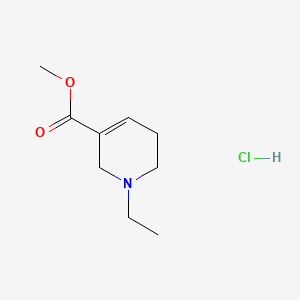
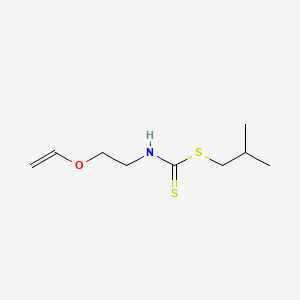
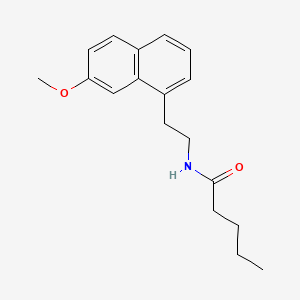
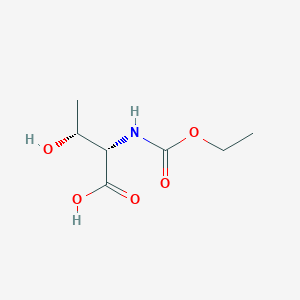
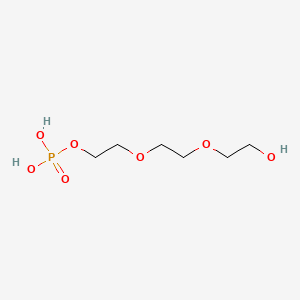
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

